molecular formula C18H20O6 B14723445 Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate CAS No. 10441-40-4

Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate

Cat. No.: B14723445
CAS No.: 10441-40-4
M. Wt: 332.3 g/mol
InChI Key: XKGRHDITYXPCLN-UHFFFAOYSA-N
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Description

Diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate is an organic compound with the molecular formula C18H20O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two diethyl ester groups attached to the naphthalene ring through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate can be synthesized through a multi-step process. One common method involves the reaction of 2,6-dihydroxynaphthalene with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80°C) for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetic acid.

    Reduction: Formation of diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate is primarily related to its ability to form stable complexes with metal ions. The naphthalene ring and ether linkages provide a rigid framework that can coordinate with metal ions, influencing their reactivity and selectivity. This property is particularly useful in the design of sensors and catalysts for various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and coordination properties. This makes it a valuable compound for the synthesis of specialized materials and for applications in coordination chemistry .

Properties

CAS No.

10441-40-4

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

ethyl 2-[6-(2-ethoxy-2-oxoethoxy)naphthalen-2-yl]oxyacetate

InChI

InChI=1S/C18H20O6/c1-3-21-17(19)11-23-15-7-5-14-10-16(8-6-13(14)9-15)24-12-18(20)22-4-2/h5-10H,3-4,11-12H2,1-2H3

InChI Key

XKGRHDITYXPCLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=C(C=C2)OCC(=O)OCC

Origin of Product

United States

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